molecular formula C29H35N5O6 B3362281 Cyanosafracin B CAS No. 96996-50-8

Cyanosafracin B

Cat. No. B3362281
CAS RN: 96996-50-8
M. Wt: 549.6 g/mol
InChI Key: BHINEHROXMLHMV-UHFFFAOYSA-N
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Description

Cyanosafracin B, also known as Cyanoquinonamine or CBR28-1, is a compound that can be used in the synthesis of ecteinascidin ET-743, an antitumor chemotherapy drug .


Synthesis Analysis

The original total synthesis of this compound has been reviewed and a new semisynthetic process from the readily available this compound has been developed, which has solved the supply problem . It’s also noted that this compound could be obtained from fermentation of the terrestrially derived microbe Pseudomonas fluorescens .


Molecular Structure Analysis

This compound has a molecular formula of C29H35N5O6 and a molecular weight of 549.62 . The structure of this compound includes two or three linked tetrahydroisoquinoline subunits and an active carbinolamine functional group .


Chemical Reactions Analysis

This compound is a starting material for the synthesis of Ecteinascidin ET-743 and Phthalascidin Pt-650 . It’s also used in the semisynthesis of alkaloid-based drugs .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 549.62 and a molecular formula of C29H35N5O6 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Antitumor Agents

  • Ecteinascidin 743 Analogues : Cyanosafracin B has been utilized in the synthesis of phthalimido derivatives as analogues of the antitumor agent ecteinascidin 743. Notably, a kinetically stable quinoneimine tautomer of a 5-hydroxyindole was prepared during this study, demonstrating potential applications in cancer therapy (Ceballos et al., 2006).

Biotechnological Applications

  • Cyanobacteria and Biotechnology : Cyanobacteria, a significant source of novel bioactive secondary metabolites including this compound, have shown potential in biotechnological applications. These compounds have demonstrated strong pharmacological activities, such as neurotoxicity, cytotoxicity, and antiviral activity, which could be promising for COVID-19 treatment. The study emphasizes the importance of large-scale synthesis of these natural marine products to investigate their biological activities more effectively (Khalifa et al., 2021).
  • Microbial Production of Biopolymers : Cyanophycin, related to cyanobacteria and potentially this compound, is noted for its suitability for industrial applications in fields like medicine and cosmetics. The review discusses strategies for cyanophycin production in various microbial strains, indicating the broader potential of cyanobacterial compounds in industrial applications (Du et al., 2019).

Antibiotic Research

  • **Antitumor Activity of Safracins**: Safracins, including safracin B, which is closely related to this compound, have demonstrated notable antitumor activity against various mouse tumors, including leukemia and melanoma. This indicates the potential of this compound derivatives in developing new antitumor treatments (Okumoto et al., 1985).

Advanced Biotechnology

  • Cyanobacterial Biotechnological Applications : Cyanobacteria, including compounds like this compound, have a wide range of biotechnological applications, from the production of bioactive compounds with antiviral, antibacterial, and anticancer activities to their use in aquaculture, wastewater treatment, and the synthesis of secondary metabolites (Abed et al., 2009).

Mechanism of Action

Target of Action

Cyanosafracin B is a precursor molecule used in the synthesis of Ecteinascidin ET-743 . Ecteinascidin ET-743, also known as Trabectedin, is a DNA binding agent . It interacts with the minor groove of DNA, forming DNA adducts on the N2 position of guanine . This interaction with DNA and its subsequent effects on transcription factors and DNA-binding proteins make it a potent antitumor agent .

Mode of Action

The mode of action of this compound is primarily through its derivative, Ecteinascidin ET-743. Two of the three fused rings of the Ecteinascidin molecule are involved in binding to the minor groove of DNA, causing the DNA to bend towards the major groove . The third ring is known to interact with different transcription factors and DNA-binding proteins . This interaction disrupts the normal functioning of these proteins, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Its derivative, ecteinascidin et-743, is known to interfere with the cell cycle, particularly the g2 phase . This unique activity contrasts with other alkylating agents that are generally active in the S phase .

Pharmacokinetics

It is known that this compound is used as a starting material for the synthesis of ecteinascidin et-743 . The latter is prepared synthetically, suggesting that this compound undergoes significant chemical modifications to improve its bioavailability and therapeutic efficacy .

Result of Action

The primary result of this compound’s action, through its derivative Ecteinascidin ET-743, is the inhibition of tumor cell proliferation . By interacting with DNA and disrupting the normal functioning of transcription factors and DNA-binding proteins, Ecteinascidin ET-743 induces cell cycle arrest and apoptosis, leading to the death of tumor cells .

Action Environment

The action of this compound is influenced by the environment in which it is produced and used. This compound is obtained through the fermentation of the bacteria Pseudomonas fluorescens . The conditions of this fermentation process, such as temperature, pH, and nutrient availability, can influence the yield and quality of this compound. Once synthesized into Ecteinascidin ET-743, the drug’s stability, efficacy, and action can be affected by various factors, including the patient’s metabolic state, the presence of other drugs, and the characteristics of the tumor cells themselves .

Safety and Hazards

The safety data sheet for Cyanosafracin B suggests that medical attention is required if inhaled, ingested, or in contact with skin or eyes . It should be stored at -20°C .

Future Directions

There is a growing recognition that marine invertebrates are often populated with enormous quantities of “associated” or symbiotic microorganisms and that microorganisms are the true metabolic sources of these most valuable of marine natural products . This suggests that Cyanosafracin B and other marine natural products have potential for future research and development in the field of drug discovery .

properties

IUPAC Name

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINEHROXMLHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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